molecular formula C14H27N3O3 B2830608 [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester CAS No. 1354025-93-6

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B2830608
CAS No.: 1354025-93-6
M. Wt: 285.388
InChI Key: DHLNMATUWBDFFP-VUWPPUDQSA-N
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Description

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a piperidine ring, an amino acid derivative, and a tert-butyl ester group, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Amino Acid Derivative: The (S)-2-amino-propionyl group is introduced via an amide coupling reaction using (S)-2-amino-propionic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Carbamate Formation: The final step involves the formation of the carbamate ester by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Hydrolysis can be achieved using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohols or amines derived from the carbonyl groups.

    Substitution: Carboxylic acids from the hydrolysis of the ester group.

Scientific Research Applications

Chemistry

In chemistry, [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound can be used in the study of enzyme interactions and protein modifications. Its amino acid derivative makes it a potential substrate or inhibitor for enzymes involved in peptide synthesis and degradation.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it could interact with biological targets such as receptors or enzymes, making it a candidate for drug development in areas like pain management or neurological disorders.

Industry

Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modifying their function. The piperidine ring and amino acid derivative are key to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester lies in its combination of functional groups, which provide a balance of stability and reactivity. The tert-butyl ester group offers steric protection, while the amino acid derivative allows for biological interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-10(15)12(18)17-8-6-7-11(9-17)16(5)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3/t10-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLNMATUWBDFFP-VUWPPUDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354025-93-6
Record name tert-butyl N-{1-[(2S)-2-aminopropanoyl]piperidin-3-yl}-N-methylcarbamate
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